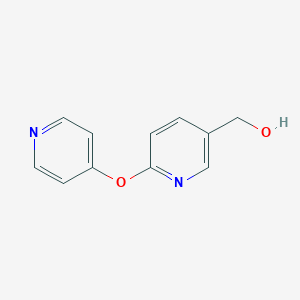
(6-Pyridin-4-yloxypyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Pyridin-4-yloxypyridin-3-yl)methanol: is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound features a pyridine ring substituted with a hydroxyl group and a methanol group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Pyridin-4-yloxypyridin-3-yl)methanol typically involves the following steps:
Starting Materials: : The synthesis begins with pyridine derivatives as starting materials.
Substitution Reactions: : The pyridine ring undergoes substitution reactions to introduce the desired functional groups.
Oxidation and Reduction: : Various oxidation and reduction reactions are employed to achieve the correct oxidation state of the compound.
Purification: : The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves large-scale reactions, rigorous quality control, and adherence to safety regulations.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Pyridin-4-yloxypyridin-3-yl)methanol: can undergo various types of chemical reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group.
Reduction: : Reducing the pyridine ring or other functional groups.
Substitution: : Replacing hydrogen atoms or other substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, alcohols, ketones, and other substituted pyridines.
Applications De Recherche Scientifique
(6-Pyridin-4-yloxypyridin-3-yl)methanol: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: : It is used in the study of biological systems and interactions with biomolecules.
Industry: : It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (6-Pyridin-4-yloxypyridin-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and methanol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
(6-Pyridin-4-yloxypyridin-3-yl)methanol: is compared with other similar compounds such as pyridine , pyridoxine , and pyridoxal . While these compounds share the pyridine core, the presence of the hydroxyl and methanol groups in This compound gives it unique chemical and biological properties.
List of Similar Compounds
Pyridine
Pyridoxine
Pyridoxal
Nicotinic acid
Isonicotinic acid
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
(6-pyridin-4-yloxypyridin-3-yl)methanol |
InChI |
InChI=1S/C11H10N2O2/c14-8-9-1-2-11(13-7-9)15-10-3-5-12-6-4-10/h1-7,14H,8H2 |
Clé InChI |
GFVNHIWEWBQRAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CO)OC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















